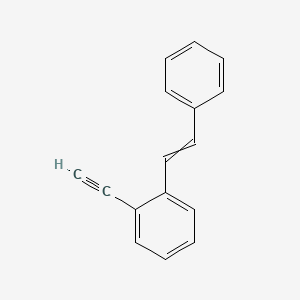

1-Ethynyl-2-(2-phenylethenyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

648933-19-1 |

|---|---|

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-ethynyl-2-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C16H12/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h1,3-13H |

InChI Key |

LFUHWSLXKQNJQC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Intramolecular Reactivity and Cyclization Chemistry of 1 Ethynyl 2 2 Phenylethenyl Benzene

Principles of Intramolecular Cyclization in Enyne Systems

The intramolecular cyclization of enynes is governed by a set of well-established stereoelectronic and energetic principles, often summarized by Baldwin's rules for ring closure. libretexts.orgresearchgate.net These rules classify cyclizations based on the ring size being formed (e.g., 5- or 6-membered), the hybridization of the atom being attacked (trigonal for an alkene, diagonal for an alkyne), and the trajectory of the attack relative to the ring being formed ('exo' or 'endo'). libretexts.org

For enyne systems, the key cyclization modes involve the attack of the alkene's π-bond onto the alkyne. The two most common pathways are:

5-exo-dig: The alkene attacks the alkyne to form a five-membered ring, with the breaking bond being exo (outside) the newly formed ring. This pathway is generally favored kinetically. nih.govlibretexts.org

6-endo-dig: The alkene attacks the alkyne to form a six-membered ring, with the breaking bond being endo (inside) the newly formed ring. While sometimes kinetically disfavored, this pathway can become competitive or even dominant, particularly when it leads to a thermodynamically stable product, such as a new aromatic ring. nih.govacs.org

The competition between these pathways is influenced by a delicate balance of factors including thermodynamics, ring strain, and the specific geometry of the transition state. acs.orgresearchgate.net For instance, the formation of a new aromatic ring can provide a strong thermodynamic driving force that lowers the activation barrier for the 6-endo process, making it a viable route despite stereoelectronic factors that might favor the 5-exo closure. acs.orgresearchgate.net The relative rates for forming different ring sizes generally follow the trend 5 > 6 > 7, reflecting the interplay between entropic advantages and increasing ring strain. masterorganicchemistry.com

Metal-Catalyzed Annulation Pathways

Transition metal catalysts have emerged as powerful tools for mediating the intramolecular annulation of enynes, offering high efficiency and control over selectivity under mild conditions. acs.orgacs.org Catalysts based on metals like gold, platinum, and ruthenium activate the enyne substrate, typically by coordinating to the alkyne moiety. This activation renders the alkyne more electrophilic and susceptible to nucleophilic attack by the tethered alkene, thereby lowering the activation energy for cyclization. nih.gov

The choice of metal catalyst and its ligand sphere can profoundly influence the reaction outcome, directing the cyclization toward a specific pathway (e.g., 5-exo vs. 6-endo) and enabling a diverse range of chemical transformations beyond simple cycloisomerization. acs.orgacs.org

Homogeneous gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective in activating alkynes in the presence of other functional groups due to their high "alkynophilicity". nih.govacs.org In the context of enynes like 1-ethynyl-2-(2-phenylethenyl)benzene, gold catalysis facilitates cycloaromatization reactions, transforming the acyclic enyne into fused polycyclic aromatic systems. The general mechanism begins with the formation of an η²-alkyne-gold(I) complex, which activates the alkyne for intramolecular attack by the alkene. nih.gov This initial step leads to the formation of carbene-like intermediates, which can then undergo various rearrangements to yield the final product. nih.gov

A detailed computational study on the closely related substrate 1-ethynyl-2-(phenylethynyl)benzene (EPB), catalyzed by two Au-N-heterocyclic carbene (NHC) moieties, provides significant insight into the competing cyclization pathways. nih.gov

In the gold-catalyzed reaction of EPB, the 5-exo-dig cyclization was found to have a slightly lower activation barrier and greater exothermicity compared to the 6-endo-dig pathway, which is consistent with experimental observations. nih.gov This pathway proceeds through an anti-5-exo-dig attack, leading to a cyclopropyl (B3062369) gold(I) carbene intermediate. nih.gov The formation of the five-membered ring in this mode is subject to considerable ring strain, which is a significant component of the activation energy. nih.gov The electronic properties of the alkyne substituents can also play a crucial role; electron-withdrawing groups tend to favor the 5-exo-dig pathway. acs.org For many enyne systems, the 5-exo cyclization is the default, kinetically preferred pathway. acs.org

The 6-endo-dig pathway, while often kinetically slower, is a crucial route for synthesizing six-membered rings, such as phenanthrene (B1679779) frameworks from ortho-alkynylbiaryls. researchgate.net The selectivity can be modulated by the steric and electronic properties of the gold(I) catalyst and its ligands. acs.org For instance, electron-donating substituents on the alkyne tend to favor the 6-endo-dig cyclization. acs.org In this pathway, the initial cyclization leads to a vinyl-gold intermediate, which upon protodeauration and isomerization, yields the aromatic product. acs.org

Computational analysis of the EPB substrate revealed that while the 6-endo-dig pathway has a slightly higher activation barrier, the difference is small enough that both pathways are accessible. nih.gov This fine energetic balance highlights how subtle changes to the substrate or catalyst can shift the selectivity between the two modes. acs.orgnih.gov

| Cyclization Pathway | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Key Characteristic |

|---|---|---|---|

| 5-exo-dig | Slightly Lower | More Exothermic | Kinetically favored; leads to a strained five-membered ring intermediate. |

| 6-endo-dig | Slightly Higher | Less Exothermic | Thermodynamically driven by aromatization; leads to a six-membered ring. |

Platinum complexes, typically Pt(II) salts like PtCl₂, are also highly effective catalysts for enyne cyclizations. acs.orgnih.gov The mechanism of platinum-catalyzed reactions can differ from that of gold. While both activate the alkyne, platinum(II) can promote cyclization through intermediates described as platinum cyclopropyl carbenes. acs.orgnih.gov The reaction of 1,6-enynes with PtCl₂ in the presence of an alcohol can lead to alkoxycyclization products via either 5-exo or 6-endo pathways. acs.org

Mechanistic studies and deuterium (B1214612) labeling experiments have shown that these reactions can proceed through a cascade electrophilic cyclization, forming a cationic Pt-alkenyl species. nih.gov The subsequent turnover-limiting step is often the protonolysis of the platinum-carbon bond. nih.gov In some cases, platinum catalysis can initiate cyclization through C-H activation, providing an alternative pathway to fused ring systems. nih.gov The choice of ligands is critical, as phosphine (B1218219) ligands can inhibit certain cycloisomerization pathways while favoring others, such as alkoxycyclization. acs.org

Ruthenium catalysts offer a distinct reactivity profile for enyne transformations, often involving different mechanistic pathways compared to the more electrophilic activation by gold and platinum. acs.orgacs.org Ruthenium-catalyzed reactions can include tandem enyne metathesis/hydrovinylation, cycloisomerization, and hydrative cyclization. rsc.orgorganic-chemistry.orgnih.gov

A common mechanistic pathway involves the formation of a ruthenium vinylidene intermediate from the terminal alkyne. organic-chemistry.org This intermediate can then undergo further reactions. For example, in hydrative cyclization, the vinylidene undergoes anti-Markovnikov hydration, followed by an intramolecular Michael addition to generate cyclopentanone (B42830) derivatives. organic-chemistry.org In other transformations, the reaction may proceed through the formation of a metallacyclobutane intermediate, which can undergo reductive elimination to yield bicyclic products. acs.org These diverse reaction pathways make ruthenium catalysts versatile tools for converting simple enynes into complex molecular architectures. acs.org

Palladium-Catalyzed Cyclization Processes

Palladium catalysis is a powerful tool for forging new carbon-carbon bonds, and it has been effectively employed in the cyclization of enyne systems. While direct palladium-catalyzed cyclization of this compound is a subject of ongoing research, analogous systems provide significant insight into potential reaction pathways. For instance, palladium(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) tethered to a cinnamyl acetate (B1210297) proceeds through a proposed aminopalladation/alkene insertion/β-acetoxy elimination cascade to furnish indenoindoles. rsc.org This suggests that a similar carbopalladation followed by intramolecular reaction of the vinylpalladium intermediate could be a viable strategy for the cyclization of this compound.

Furthermore, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to form pyrrolo[3,2-g]indoles highlights the utility of palladium in mediating complex cyclization cascades. nih.gov This process involves the reduction of nitro groups and subsequent cyclization, demonstrating the versatility of palladium catalysts in orchestrating multi-step transformations within a single pot. nih.gov Such methodologies could potentially be adapted for the cyclization of this compound, leading to novel polycyclic frameworks.

Table 1: Examples of Palladium-Catalyzed Cyclization of Related Enyne Systems

| Substrate | Catalyst | Product | Proposed Mechanism |

| 2-Ethynylaniline tethered cinnamyl acetate | Palladium(II) | Indenoindole | Aminopalladation/alkene insertion/β-acetoxy elimination rsc.org |

| 1,4-Dialkenyl-2,3-dinitrobenzene | PdCl2(PPh3)2 | 1H,8H-Pyrrolo[3,2-g]indole | Double reductive cyclization nih.gov |

This table is illustrative and based on analogous systems to infer potential pathways for this compound.

Thermal and Photochemical Cyclization Modalities

Beyond metal catalysis, thermal and photochemical conditions can induce intramolecular cyclization of this compound and related enynes, often proceeding through radical or electronically excited-state pathways.

Radical cascade reactions are a powerful strategy for constructing complex polycyclic structures in a single, efficient step. nih.gov For 1,5-enynes, which are structurally related to this compound, these cascades can be initiated to form highly functionalized polycyclic architectures. nih.gov The reaction of 2-isothiocyanato-3-(phenylethynyl)pyridine with diphenylphosphine (B32561) oxide, a related system, was investigated for a radical pathway. nih.gov However, the reaction proceeded smoothly in the presence of radical scavengers like TEMPO and BHT, suggesting that a radical mechanism was not involved in that specific transformation. nih.gov This underscores the importance of experimental evidence in elucidating reaction mechanisms. In other systems, the generation of a radical can initiate a cascade of cyclizations, often involving biradical intermediates, to form multiple rings in a controlled manner.

Photocyclization offers an alternative pathway to access unique reactive intermediates and products. Upon absorption of light, a molecule is promoted to an electronically excited state with different reactivity compared to its ground state. The subsequent relaxation processes can involve cyclization. For instance, in push-pull molecules, an internal charge transfer can occur in the excited state, which is often accompanied by conformational changes like planarization. rsc.org This process can lead to a large Stokes shift and influences the fluorescence quantum yield and lifetime. rsc.org The dynamics of these excited-state processes, which occur on the picosecond timescale, can be studied using transient absorption spectroscopy. rsc.org Understanding these dynamics is crucial for controlling the outcome of photocyclization reactions of complex molecules like this compound.

Regio- and Stereochemical Control in Cyclization Events

Controlling the regiochemistry and stereochemistry of cyclization is paramount for the synthesis of well-defined, complex molecules. In the copper-catalyzed chemodivergent cyclization of N-(ortho-alkynyl)aryl-pyrroles and indoles, the regioselectivity of the reaction is highly dependent on the substrate structure. sci-hub.se For example, N-(ortho-alkynyl)aryl-pyrroles and indoles undergo a tandem cyclization/migration, whereas N-(ortho-alkynyl)aryl-isoindoles undergo a dearomative cyclization. sci-hub.se This demonstrates that subtle changes in the starting material can lead to dramatically different products.

Similarly, in the enantioselective arylalkynylation of alkenes catalyzed by copper, the use of a chiral bisoxazoline-phenylaniline (BOPA) ligand was key to achieving high enantioselectivity. rsc.org This highlights the importance of chiral ligands in controlling the stereochemical outcome of metal-catalyzed reactions. For the cyclization of this compound, the choice of catalyst, ligands, and reaction conditions would be crucial in dictating the regiochemistry (e.g., 5-exo vs. 6-endo cyclization) and stereochemistry of the newly formed stereocenters.

Mechanistic Investigations of Intramolecular Transformations

Elucidating the mechanism of intramolecular transformations is critical for optimizing reaction conditions and expanding their scope. Mechanistic studies often involve a combination of experimental and computational methods. For example, in the copper-catalyzed [3+2] cycloaddition of an ethynylstibane, a plausible mechanism was proposed involving the formation of a copper-alkyne π-complex followed by coordination with an azide (B81097) and subsequent cyclization. beilstein-journals.orgnih.gov

Elucidation of Catalyst Activity and Selectivity

The intramolecular cyclization of this compound, a member of the enyne class of compounds, is significantly influenced by the choice of catalyst, which governs both the reaction's feasibility and the selective formation of specific products. Gold(I) complexes have emerged as particularly effective catalysts for the activation of alkynes in enyne cyclizations, demonstrating high levels of chemoselectivity. nih.gov The catalytic cycle typically commences with the coordination of the gold(I) catalyst to the alkyne moiety of the enyne substrate. This activation renders the alkyne susceptible to nucleophilic attack by the tethered alkene.

The nature of the intermediates formed during these gold-catalyzed cyclizations is a critical determinant of the final product structure and is a subject of ongoing investigation. Depending on the substrate and reaction conditions, intermediates such as cyclopropyl gold(I) carbenes or more open carbocationic species can be generated. nih.gov The ligand environment of the gold(I) catalyst can play a crucial role in steering the reaction toward a particular pathway, thereby controlling selectivity.

In addition to gold catalysts, other Lewis acids can also promote the cyclization of related systems. For instance, boron trifluoride etherate (BF3·Et2O) has been effectively used in the intramolecular Prins cyclization of 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org This type of catalysis proceeds through the formation of a benzyl (B1604629) carbenium ion, which is then trapped by an intramolecular nucleophile. beilstein-journals.org The activity of such a catalyst is contingent on its ability to activate the substrate towards carbocation formation.

The selectivity in these cyclization reactions can be categorized into different types, including chemoselectivity, regioselectivity, and stereoselectivity. In the context of this compound, a key aspect of selectivity would be the control over which new bonds are formed and the spatial arrangement of the resulting cyclic structure. For example, in gold-catalyzed cascade reactions of 1,3-enyne aldehydes, a high degree of diastereoselectivity and enantioselectivity has been achieved, leading to the formation of bicyclo[3.3.0]octenones with three contiguous stereocenters. nih.gov

The following table summarizes the activity and selectivity of catalysts in the cyclization of enyne systems analogous to this compound.

| Catalyst | Substrate Type | Key Intermediates | Products | Selectivity |

| Gold(I) Complexes | Dienynes | Cyclopropyl gold carbene, Cationic species | Bicyclic systems | High, dependent on substrate geometry nih.gov |

| Gold(I) Complexes | 1,3-Enyne aldehydes | Acyloxy-migrated species, Nazarov cyclization intermediates | Bicyclo[3.3.0]octenones | High diastereoselectivity and enantioselectivity nih.gov |

| BF3·Et2O | 2-(2-vinylphenyl)acetaldehydes | Benzyl carbenium ions | Tetralin and benzo sigmaaldrich.comannulene derivatives | Dependent on trapping nucleophile beilstein-journals.org |

Role of Substrate Architecture and Electronic Effects

The structural and electronic properties of the substrate, this compound, are pivotal in dictating the course and outcome of its intramolecular cyclization. The spatial arrangement of the reacting ethynyl (B1212043) and phenylethenyl groups, referred to as substrate architecture, directly impacts the feasibility of the cyclization and the stereochemistry of the products.

In gold(I)-catalyzed cyclizations of dienynes, the geometry of the substrate has been shown to be a deciding factor in the selective formation of specific isomers. For instance, the rigidity of the substrate can direct the reaction towards the formation of otherwise unexpected trans-fused bicyclic systems. nih.gov For this compound, the cis or trans configuration of the stilbene-like phenylethenyl group would predetermine the conformational accessibility of the alkene to the activated alkyne, thereby influencing the propensity for cyclization and the structure of the resulting polycyclic aromatic framework.

Electronic effects, stemming from the substituents on the aromatic rings, also exert a strong influence on the reactivity of the enyne system. Electron-donating or electron-withdrawing groups can modify the nucleophilicity of the alkene and the electrophilicity of the activated alkyne, thereby altering the rate and efficiency of the cyclization.

In the context of gold-catalyzed cascade reactions of 1,3-enyne aldehydes, the electronic nature of substituents on an aryl group was found to be significant. nih.gov Electron-withdrawing groups such as trifluoromethyl, carboxylates, and halogens were well-tolerated and led to high yields of the bicyclic products. nih.gov Conversely, electron-donating groups were reported to be more problematic for the cyclization. nih.gov This suggests that for this compound, the presence of electron-withdrawing substituents on either of the phenyl rings would likely facilitate the cyclization, while electron-donating groups might hinder it or lead to alternative reaction pathways.

The steric hindrance introduced by substituents can also play a role. In the Prins/Friedel-Crafts cyclization of a related aldehyde bearing a phenyl group, a lower yield was observed, which was attributed to increased steric hindrance. beilstein-journals.org This indicates that the substitution pattern on the phenylethenyl moiety of this compound could significantly impact reaction efficiency.

The following table illustrates the influence of substrate architecture and electronic effects on the cyclization of analogous enyne systems.

| Substrate Feature | Effect on Cyclization | Example System | Outcome |

| Substrate Geometry (Rigidity) | Directs stereoselectivity | Dienynes | Selective formation of trans-fused bicyclo[5.1.0]octanes nih.gov |

| Electron-Withdrawing Groups (e.g., -CF3, -Cl) on Aryl Ring | Facilitate cyclization | 1,3-Enyne aldehydes | High yields of bicyclic products nih.gov |

| Electron-Donating Groups on Aryl Ring | Can be problematic for cyclization | 1,3-Enyne aldehydes | Lower yields or inhibition of reaction nih.gov |

| Steric Hindrance (e.g., bulky substituents) | Can lower reaction yield | Phenyl-substituted vinylphenyl acetaldehyde | Reduced yield in Prins/Friedel–Crafts cyclization beilstein-journals.org |

Derivatization and Polycyclic Aromatic Hydrocarbon Formation from 1 Ethynyl 2 2 Phenylethenyl Benzene Precursors

Synthesis of Naphthalene (B1677914) and Substituted Naphthalene Scaffolds

The 1-ethynyl-2-(2-phenylethenyl)benzene framework is an ideal precursor for constructing naphthalene and its derivatives through electrocyclization reactions. The formation of the six-membered ring of the naphthalene core typically involves a formal [4+2] cycloaddition or a related pericyclic reaction pathway, followed by aromatization.

One of the primary methods to achieve this transformation is through a thermally induced or metal-catalyzed intramolecular styryl Diels-Alder (ISDDA) type reaction. rsc.org In this process, the styryl moiety acts as the diene component and the ethynyl (B1212043) group serves as the dienophile. While these reactions can occur under high temperatures (e.g., >160 °C), the use of transition metal catalysts, particularly gold, has been shown to facilitate the transformation under significantly milder conditions (e.g., 80 °C). rsc.orgusf.edu The catalytic cycle is believed to involve the activation of the alkyne by the gold catalyst, which promotes the subsequent cyclization. usf.edu The reaction typically proceeds via dehydrogenation to yield the stable, aromatic naphthalene scaffold. The use of a conjugated diyne system in related substrates has been shown to produce the desired alkynyl-naphthalene products in a single step with molecular oxygen as the oxidant, highlighting the efficiency of this strategy. usf.edu

| Method | Catalyst/Conditions | Key Features | Typical Product |

|---|---|---|---|

| Thermal Cycloaddition | High Temperature (>160 °C) | Proceeds without a catalyst but requires harsh conditions. rsc.org | Naphthalene Derivative |

| Gold-Catalyzed ISDDA | Triazole-Gold (TA-Au) Complex, 80 °C, O₂ (oxidant) | Milder reaction conditions, high efficiency, and yields up to 95% in related systems. rsc.orgusf.edu | Alkynyl-Substituted Naphthalene |

Formation of Indene (B144670) and Related Fused Carbocyclic Systems

Alternative to the 6-membered ring formation leading to naphthalenes, this compound can undergo cyclization to form five-membered rings, yielding indene or indenone derivatives. This pathway is often governed by the specific catalyst and reaction conditions employed, which dictate the mode of cyclization.

Acid-mediated cyclization is a notable route to indene scaffolds. The treatment of precursors with similar functionalities, such as 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-ols, with a strong acid like triflic acid (TfOH), has been shown to primarily yield indene derivatives through sequential cyclization and Friedel-Crafts alkylation. This suggests that a protonation-initiated electrophilic attack involving the alkene or alkyne can lead to the formation of the five-membered ring.

Furthermore, gold-catalyzed cyclizations offer a powerful tool for constructing indenone derivatives from related 2-alkynylaryl precursors. americanelements.com Mechanistic studies on analogous systems, such as 1-ethynyl-2-(phenylethynyl)benzene, reveal a competition between 5-exo-dig and 6-endo-dig cyclization pathways. researchgate.net The 5-exo-dig pathway, which is often kinetically favored, leads to the formation of a five-membered ring, the core structure of indene. The choice of catalyst and ligands can influence the selectivity between these competing pathways. For instance, specific gold catalysts can promote a 1,5-hydride shift in related substrates, facilitating the formation of indenone derivatives in excellent yields. americanelements.com

| Method | Catalyst/Reagent | Mechanism/Key Step | Product Type |

|---|---|---|---|

| Acid-Mediated Cyclization | Triflic Acid (TfOH) | Carbocation-mediated electrophilic cyclization. | Indene Derivative |

| Gold-Catalyzed Cyclization | Gold(I) Complexes | 5-exo-dig cyclization, potentially involving a 1,5-H shift. americanelements.comresearchgate.net | Indenone Derivative |

Access to Extended Polycyclic Aromatic Hydrocarbon Structures

The naphthalene and indene scaffolds synthesized from this compound serve as foundational building blocks for the creation of larger, more complex PAHs. These extended systems are of significant interest for their applications in organic electronics and materials science. youtube.com The functional groups remaining after the initial cyclization, or those that can be introduced subsequently, provide handles for further annulation reactions.

Modern synthetic methodologies enable the expansion of these core structures. For example, photoredox catalysis using photocatalysts like peri-xanthenoxanthene can facilitate intramolecular aryl-aryl couplings under mild conditions. nih.gov This radical-based annulation approach allows for the planarization of oligoarylenyl precursors to form functionalized, extended graphenoid fragments. nih.gov Similarly, iron(III)-catalyzed carbonyl-olefin metathesis provides an operationally simple and regioselective method for building complex PAHs like chrysene (B1668918) and dibenz[a,h]anthracene (B1670416) from smaller functionalized precursors. nih.gov These methods are compatible with a wide range of functional groups, allowing for the synthesis of tailored PAH structures with diverse electronic properties.

Annulation Reactions and Ring-Closing Methodologies

The synthesis of PAHs from precursors like this compound relies on a diverse toolkit of annulation (ring-forming) reactions and ring-closing methodologies. Transition metal catalysis is central to many of these strategies, offering high efficiency and selectivity.

Gold Catalysis: Gold(I) and gold(III) catalysts are particularly effective at activating alkynes for nucleophilic attack. beilstein-journals.org In the context of this compound, gold catalysis can direct either 6-endo cyclization to form naphthalenes or 5-exo cyclization for indene-type products. usf.eduresearchgate.net These reactions often proceed through intermediates like vinylidene or gold-carbene species, which then undergo further transformations. beilstein-journals.org

Palladium Catalysis: Palladium-catalyzed reactions are workhorses in PAH synthesis. rsc.orgresearchgate.net Palladium(II)-catalyzed intramolecular [2+2+2] annulation of related diyne systems has been used to generate complex, fused heterocyclic systems. researchgate.net Furthermore, palladium-catalyzed [3+3] annulation methods have been developed to construct PAHs, such as perylene (B46583) derivatives, from smaller aromatic fragments like dibromonaphthalene. rsc.orgresearchgate.net

Platinum Catalysis: Platinum catalysts, such as PtCl₂, are effective for the aromatization of enediynes through C-H bond insertion, providing another pathway to fused aromatic systems. nih.gov This methodology is applicable to both terminal and internal alkynes, suggesting its potential utility for cyclizing precursors like this compound.

Radical and Photochemical Methods: Beyond traditional metal catalysis, radical-based annulation protocols offer a modern approach. Photoredox catalysis, for instance, can generate aryl radical intermediates that undergo intramolecular C-C bond formation to planarize a precursor into a fully aromatic PAH system under mild conditions. nih.gov

| Methodology | Typical Catalyst/Reagent | Key Transformation | Applicability |

|---|---|---|---|

| Styryl Diels-Alder | Gold(I) complexes or Thermal | [4+2] Cycloaddition | Naphthalene Synthesis rsc.orgusf.edu |

| Metal-Catalyzed Cyclization | Au(I), PtCl₂, TfOH | Intramolecular hydroarylation/C-H insertion | Indene & Naphthalene Synthesis researchgate.netnih.gov |

| Palladium-Catalyzed Annulation | Pd(0) or Pd(II) complexes | [3+3] or [2+2+2] Annulation | Extended PAH Synthesis rsc.orgresearchgate.net |

| Photoredox Annulation | Organic Photocatalysts, Light | Radical-mediated C-C bond formation | Extended PAH Synthesis nih.gov |

| Iron-Catalyzed Metathesis | FeCl₃ | Carbonyl-Olefin Metathesis | Extended PAH Synthesis nih.gov |

Polymer Chemistry and Conjugated Materials Derived from 1 Ethynyl 2 2 Phenylethenyl Benzene

Monomer Design Considerations for Conjugated Polymer Synthesis

The design of monomers is a critical first step in the synthesis of conjugated polymers with desired properties. For 1-ethynyl-2-(2-phenylethenyl)benzene, several design considerations are paramount. The strategic placement of the ethynyl (B1212043) and phenylethenyl (styryl) groups in an ortho position on the benzene (B151609) ring introduces a specific steric and electronic environment that influences polymerization and the final polymer architecture.

Furthermore, the phenyl rings in the monomer can be substituted with various functional groups to modulate the electronic and physical properties of the polymer. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the polymer, thereby tuning its optoelectronic properties. Solubilizing groups, such as long alkyl or alkoxy chains, are often incorporated to improve the processability of the resulting, often rigid, conjugated polymers. The strategic placement of these substituents is crucial to avoid steric hindrance that could disrupt the planarity of the polymer backbone and thus reduce the effective conjugation length.

The synthesis of such monomers often involves multi-step organic reactions. For example, the styryl group can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction, while the ethynyl group can be installed using Sonogashira coupling with a protected acetylene (B1199291) equivalent, followed by deprotection. The purity of the monomer is of utmost importance, as impurities can act as chain terminators or introduce defects into the polymer structure, negatively impacting its performance.

Polymerization Mechanisms and Structural Architectures

The unique structure of this compound allows for its polymerization through several distinct mechanisms, leading to a variety of polymer architectures. These can be broadly categorized into catalyst-mediated polymerization and thermal polymerization.

Catalyst-Mediated Polymerization Strategies

Catalyst-mediated polymerization offers a high degree of control over the polymerization process, including the potential for living polymerization, which allows for the synthesis of well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions.

Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, are widely used for the polymerization of acetylenic monomers. For this compound, polymerization can proceed through the ethynyl group. For instance, catalysts like [Rh(nbd)acac] (where nbd is norbornadiene and acac is acetylacetonate) are known to catalyze the polymerization of substituted acetylenes. cmu.edu The polymerization mechanism often involves the coordination of the alkyne to the metal center, followed by insertion into a metal-carbon or metal-hydride bond, leading to the growth of the polymer chain. The presence of the bulky ortho-styryl group can influence the regioselectivity and stereoselectivity of the insertion step.

Anionic polymerization is another powerful technique for the polymerization of monomers with electron-withdrawing groups, such as the phenylethynyl moiety. Initiators like n-butyllithium (n-BuLi) can be used to deprotonate the terminal alkyne, generating a propagating anionic species. nih.gov The reaction conditions, such as the solvent and temperature, play a crucial role in controlling the polymerization and minimizing side reactions. nih.gov

The table below summarizes some catalyst systems that have been employed for the polymerization of related diethynylarene monomers, which can be considered analogous to the polymerization of the ethynyl group in this compound.

| Catalyst System | Monomer Type | Resulting Polymer Structure | Reference |

| [Rh(nbd)acac] | Diethynylarenes | Branched/Cross-linked | cmu.edu |

| n-BuLi | p-Diethynylbenzene | Linear, soluble polymer | nih.gov |

| [(EtO)3P]4·CoI | p-Diethynylbenzene | Cross-linked polyphenylenes | cmu.edu |

| Ni(C5H7O2)2·Ph3P | Diethynylbenzenes | Branched polyphenylene | cmu.edu |

Thermal Polymerization and Cross-linking Behavior

Upon heating, this compound can undergo thermal polymerization. This process is typically less controlled than catalyst-mediated methods and often leads to the formation of complex, highly cross-linked networks. The polymerization can be initiated by the thermal generation of radicals from the monomer itself or from an added initiator.

The ethynyl group is particularly reactive at elevated temperatures and can undergo a variety of reactions, including cyclotrimerization to form 1,3,5-trisubstituted benzene rings, which act as cross-linking points. cmu.edu The styrenyl group can also participate in radical polymerization, further contributing to the formation of a rigid, insoluble, and infusible thermoset material. The resulting cross-linked polymers generally exhibit high thermal stability and char yield. The degree of cross-linking can be influenced by the temperature and duration of the thermal treatment. This behavior is analogous to the thermal curing of diethynylbenzene monomers, which are known to form highly cross-linked, thermally stable materials. cmu.edu

Relationship between Monomer Structure and Polymer Conjugation Length

The effective conjugation length of a polymer is a critical parameter that dictates its electronic and optical properties. It is directly influenced by the structure of the monomer and the resulting polymer chain.

The ortho-substitution pattern in the monomer can introduce steric hindrance between the polymer backbone and the phenylethenyl side groups. This can lead to a twisted conformation of the polymer chain, which would interrupt the π-conjugation and result in a blue shift of the absorption and emission spectra compared to a more planar analogue.

The introduction of substituents on the phenyl rings of the monomer can also impact the conjugation length. Bulky substituents can further increase steric hindrance, leading to a decrease in the effective conjugation length. Conversely, strategic placement of smaller substituents or the use of bridging groups can help to planarize the polymer backbone and enhance conjugation.

The nature of the polymer backbone itself, whether it is a simple polyacetylene chain or contains aromatic rings formed through cyclotrimerization, will have a profound effect on the conjugation. A linear polyacetylene-type structure is expected to have a different conjugation pathway and length compared to a network structure containing benzene rings as nodes.

Computational Chemistry and Theoretical Characterization of 1 Ethynyl 2 2 Phenylethenyl Benzene Systems

Electronic Structure and Aromaticity Analyses

Aromaticity Indices in Ground and Excited States

Aromaticity, a cornerstone concept in organic chemistry, is not a directly observable physical quantity but is inferred from various molecular properties. Computational chemistry provides several indices to quantify the degree of aromaticity. These indices are broadly categorized based on structural, energetic, and magnetic criteria. For a molecule like 1-ethynyl-2-(2-phenylethenyl)benzene, the aromaticity of the central benzene (B151609) ring is of primary interest, as it influences the molecule's stability, reactivity, and electronic properties.

Key Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is one of the most widely used methods to evaluate aromaticity. wikipedia.org It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. wikipedia.org A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. wikipedia.org Values close to zero are associated with non-aromatic systems. wikipedia.org The NICS(1)zz index, where the shielding tensor component perpendicular to the ring is calculated 1 Å above the ring's geometric center, is often preferred as it is thought to better represent the contribution of the π-electrons. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This is a structure-based index that evaluates aromaticity based on the degree of bond length equalization within a ring. nih.gov The HOMA index is defined by the formula: HOMA = 1 - [α/n * Σ(Ropt - Ri)2] where n is the number of bonds in the ring, α is a normalization constant, Ropt is the optimal bond length for an aromatic system (1.388 Å for C-C bonds in benzene), and Ri are the actual bond lengths in the molecule being studied. nih.gov HOMA values range from 1 for a perfectly aromatic system like benzene to 0 for a non-aromatic system with alternating single and double bonds (the hypothetical Kekulé structure of cyclohexatriene). nih.gov Negative values can indicate anti-aromaticity.

Aromaticity in the Ground State:

For this compound, the substituents are expected to influence the aromaticity of the central benzene ring. The ethynyl (B1212043) group is a weakly deactivating group, while the phenylethenyl (styryl) group can be either electron-donating or withdrawing depending on the conformation and electronic interactions with the rest of the molecule. Computational studies on monosubstituted benzenes show that substituents can alter the NICS and HOMA values of the benzene ring. nih.gov For instance, both electron-donating and electron-withdrawing groups can lead to a decrease in the magnitude of the negative NICS(1)zz value compared to unsubstituted benzene, suggesting a reduction in aromaticity. nih.gov Similarly, substituents can induce a greater degree of bond length alternation, leading to a lower HOMA value.

To illustrate the expected range of these indices, the following table presents calculated NICS and HOMA values for benzene and some relevant substituted benzenes from the literature.

Table 1: Illustrative Aromaticity Indices for Benzene and Substituted Benzenes This table is illustrative and provides data for related compounds to contextualize the expected properties of this compound.

Aromaticity in Excited States:

The concept of aromaticity extends to electronic excited states, where the rules can be quite different from the ground state. Baird's rule, for instance, predicts that in the lowest triplet excited state, systems with 4n π-electrons will be aromatic, while those with 4n+2 π-electrons will be anti-aromatic, the reverse of Hückel's rule for the ground state. The study of excited-state aromaticity is crucial for understanding the photophysical and photochemical properties of molecules. For this compound, which has a stilbene-like chromophore, photoisomerization and photocyclization reactions are possible, and the aromaticity of the benzene ring in the excited state could play a significant role in these processes. Computational methods can calculate aromaticity indices for excited states, providing insights into their electronic structure and reactivity. However, these calculations are more complex than for the ground state.

Predictive Modeling for Material Design and Novel Chemical Transformations

Computational chemistry and predictive modeling are indispensable tools for the rational design of new materials and for predicting the outcomes of chemical reactions. For a molecule like this compound, with its conjugated π-system, these methods can be used to explore its potential in fields like organic electronics and to guide its use in novel chemical transformations.

Predictive Modeling for Material Design:

The extended π-conjugation in this compound suggests its potential as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can predict key properties relevant to these applications:

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for determining the electronic and optical properties of a material. These can be reliably calculated and used to predict the color of emission in OLEDs or the open-circuit voltage in OPVs.

Photophysical Properties: TD-DFT can be used to simulate the absorption and emission spectra of the molecule, providing information on its color and photoluminescence quantum yield. diva-portal.org The nature of the excited states (e.g., charge-transfer character) can also be elucidated, which is important for understanding the efficiency of electronic devices. diva-portal.org

Charge Transport Properties: For applications in OFETs, the charge carrier mobility is a key parameter. Computational models can predict this by calculating the reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing an electron) and the electronic coupling between adjacent molecules in a crystal. rsc.org

Predictive Modeling for Novel Chemical Transformations:

Computational chemistry can also be used to predict the reactivity of this compound and to explore potential chemical transformations.

Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows for the determination of reaction barriers and the prediction of the most likely reaction pathways. For example, the photoisomerization of the stilbene-like double bond or cycloaddition reactions involving the ethynyl group could be studied computationally.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound were synthesized and tested for a particular biological activity, QSAR models could be developed. nih.gov These models use statistical methods to correlate the chemical structures of the molecules with their biological activities, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov Descriptors used in QSAR models can be derived from computational chemistry, such as electronic properties, steric parameters, and lipophilicity.

The following table lists some of the key computational methods and the properties they can predict for a molecule like this compound.

Table 2: Predictive Computational Methods and Their Applications This table provides a general overview of computational methods applicable to the study of organic molecules like this compound.

Advanced Characterization Techniques for Structural Confirmation and Electronic Properties of 1 Ethynyl 2 2 Phenylethenyl Benzene and Its Derivatives

Spectroscopic Methods for Molecular Structure Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The unambiguous determination of the molecular structure of 1-ethynyl-2-(2-phenylethenyl)benzene is achieved through the combined use of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom. In ¹H NMR spectroscopy, the protons of the ethynyl (B1212043), vinyl, and aromatic groups would exhibit characteristic chemical shifts and coupling patterns. For instance, the acetylenic proton (≡C-H) is expected to appear as a singlet in a distinct region of the spectrum. researchgate.net The vinyl protons (-CH=CH-) would appear as doublets with a specific coupling constant indicative of their cis or trans configuration. The aromatic protons would present as a complex multiplet pattern. rsc.org ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the sp-hybridized carbons of the alkyne group and the sp²-hybridized carbons of the vinyl and benzene (B151609) rings. nih.gov

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of the compound. rsc.org Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion ([M+H]⁺) can be measured with high accuracy, confirming the chemical formula C₁₆H₁₂. rsc.org Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence, showing the loss of specific fragments corresponding to the phenylethenyl or ethynyl moieties.

Table 1: Expected NMR and HRMS Data for this compound and Related Compounds Data for related compounds is illustrative of expected values.

| Technique | Parameter | Expected/Observed Value for Related Compounds | Reference Compound | Citation |

|---|---|---|---|---|

| ¹H NMR | Acetylenic Proton (s) | ~3.25 ppm | 1-chloro-4-ethynyl-2,5-dihexadecyloxy-benzene | mit.edu |

| ¹H NMR | Aromatic Protons (m) | ~7.25-7.65 ppm | 1-chloro-2-(phenylethynyl)benzene | rsc.org |

| ¹³C NMR | Alkynyl Carbons | ~85-95 ppm | 1-methoxy-2-(phenylethynyl)benzene | rsc.org |

| HRMS (ESI) | [M+H]⁺ | Calculated for C₁₆H₁₃⁺: 205.1012 | 1-methyl-2-(phenylethynyl)benzene (Isomer) | rsc.org |

Optical Spectroscopy for Electronic Transitions (e.g., UV-Visible Absorption, Fluorescence Spectroscopy)

The extended π-conjugated system of this compound gives rise to distinct optical properties that are investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques probe the electronic transitions between molecular orbitals.

UV-Visible Absorption Spectroscopy measures the wavelengths of light absorbed by the molecule, corresponding to the energy required to promote an electron from a lower energy orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy one, like the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound is expected to show strong absorption bands, characteristic of π-π* transitions within the conjugated framework. utexas.edu The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation; derivatives with extended conjugation typically exhibit a bathochromic (red) shift to longer wavelengths. mit.edu

Fluorescence Spectroscopy provides insight into the molecule's de-excitation pathways after absorbing light. Upon relaxation from the excited state to the ground state, some conjugated molecules emit light (fluoresce) at a longer wavelength than they absorb (a phenomenon known as the Stokes shift). The fluorescence spectrum reveals the emission maximum and the fluorescence quantum yield, which is a measure of the efficiency of the emission process. utexas.edu For polymers derived from this monomer, fluorescence studies are crucial for applications in organic light-emitting diodes (OLEDs) and sensors. mit.edu The emission properties, including lifetime and sensitivity to environmental factors like quenchers, can be thoroughly analyzed. mit.edu

Table 2: Representative Optical Properties of Related Phenylalkynyl Systems

| Compound/System | Absorption λ_max (nm) | Emission λ_max (nm) | Key Feature | Citation |

|---|---|---|---|---|

| 9-bromo-10-phenylethynylanthracene | 302, 410, 434 | Not specified | Multiple absorption bands due to extended aromatic system. | mit.edu |

| Poly(p-phenyleneethynylene) with Anthracene End-Cap (PII) | 279, 498 | 524 | Significant red-shift in absorption and emission due to polymer conjugation. | mit.edu |

| Donor-Acceptor Molecule (BPQ-PTZ) | ~380, ~430 | ~550 | Shows intramolecular charge-transfer characteristics. | utexas.edu |

Electrochemical Methods for Redox Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of electroactive species. hopto.org For this compound, CV can determine its oxidation and reduction potentials, which are directly related to the energy levels of the HOMO and LUMO, respectively.

In a typical CV experiment, a voltage is scanned back and forth at a working electrode, and the resulting current from the oxidation and reduction of the compound is measured. researchgate.net The resulting plot, a cyclic voltammogram, reveals the potentials at which electron transfer occurs. The extended π-system of the title compound is expected to be redox-active, likely showing one or more reversible or quasi-reversible reduction and oxidation waves. utexas.edu This data is critical for evaluating the suitability of the compound and its derivatives for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), where the energy levels must be precisely matched with other materials in the device. researchgate.net

Table 3: Principles of Cyclic Voltammetry for Characterizing Conjugated Molecules

| CV Parameter | Information Obtained | Relevance |

|---|---|---|

| Oxidation Potential (E_ox) | Energy of the Highest Occupied Molecular Orbital (HOMO). | Determines electron-donating ability; crucial for hole-transport materials. |

| Reduction Potential (E_red) | Energy of the Lowest Unoccupied Molecular Orbital (LUMO). | Determines electron-accepting ability; crucial for electron-transport materials. |

| HOMO-LUMO Gap | Calculated from the difference between E_ox and E_red. | Correlates with the optical band gap and indicates electronic stability. |

| Peak Separation (ΔEp) | Reversibility of the redox process. | Indicates the stability of the generated radical ions. |

Advanced Morphological and Thin Film Characterization for Conjugated Polymers (e.g., X-ray Crystallography of crystalline products, Atomic Force Microscopy where relevant for conjugated films)

While the title compound itself may be studied as a small molecule, its derivatives, particularly conjugated polymers, require advanced characterization of their solid-state structure and thin-film morphology.

X-ray Crystallography on single crystals of derivatives provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements in the solid state. nih.gov For example, in studies of similar linear molecules like 1,4-bis(phenylethynyl)benzene (B159325) derivatives, X-ray analysis has revealed key details about molecular planarity and the nature of intermolecular interactions, such as π-π stacking and C-H···π contacts. nih.gov These interactions govern the solid-state packing, which in turn dictates the electronic coupling between adjacent molecules and is paramount for charge transport in organic semiconductor applications. nih.gov

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface morphology of thin films of conjugated polymers at the nanoscale. The performance of organic electronic devices is highly dependent on the morphology of the active layer. AFM can provide high-resolution images of the film's surface, revealing critical features such as surface roughness, the presence of crystalline domains, and phase separation in polymer blends. This information is essential for optimizing film deposition techniques and understanding how processing conditions affect the final device performance.

Table 4: Crystallographic Data for a Representative Derivative, 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene This data illustrates the type of information obtained from X-ray crystallography.

| Parameter | Molecule A | Molecule B | Significance | Citation |

|---|---|---|---|---|

| Molecular Geometry | Planar | Non-planar | Shows conformational polymorphism. | nih.gov |

| C≡C Bond Length (Å) | 1.200 (2) | 1.199 (2) | Confirms the triple bond character. | beilstein-journals.org |

| Intermolecular Interactions | π–π stacking and C—H⋯π interactions | Governs crystal packing and electronic coupling. | nih.gov | |

| Interplanar Distance (Å) | 3.50 (1) | Indicates close packing favorable for charge transport. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.